

# Technical Deep Dive: Chemical Architecture and Sequence Analysis of RR-src Acetate

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## Compound of Interest

Compound Name: *RR-src acetate*

Cat. No.: *B14756047*

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## Executive Summary

**RR-src acetate** (Arg-Arg-Src peptide acetate) is a highly specific synthetic peptide substrate designed to quantify the activity of tyrosine kinases, particularly the proto-oncogene tyrosine-protein kinase Src (pp60<sup>src</sup>).<sup>[1]</sup> Derived from the autophosphorylation site of the Rous sarcoma virus transforming protein, this peptide serves as a critical tool in high-throughput screening, kinetic profiling, and signal transduction research.

Unlike generic poly(Glu,Tyr) substrates, **RR-src acetate** offers sequence-specific recognition, mimicking the native activation loop of Src-family kinases (SFKs).<sup>[1]</sup> This guide details its chemical structure, sequence determinants, and rigorous experimental protocols for its application in drug discovery.

## Part 1: Chemical Identity & Sequence Analysis<sup>[2]</sup> Chemical Structure and Composition

**RR-src acetate** is the acetate salt form of a 13-residue peptide.<sup>[1]</sup> The "RR" designation refers to the double Arginine motif at the N-terminus, engineered to enhance solubility and electrostatic interaction with the kinase catalytic cleft.

Property	Specification
Peptide Name	RR-src (RR-SRC)
Salt Form	Acetate (CH <sub>3</sub> COO <sup>-</sup> )
Sequence (1-Letter)	RRLIEDAEYAARG
Sequence (3-Letter)	H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH
Molecular Formula	C <sub>64</sub> H <sub>106</sub> N <sub>22</sub> O <sub>21</sub> (Free Base)
Molecular Weight	1519.71 g/mol (Free Base)
CAS Number	81156-93-6 (Free Base); 2986315-28-8 (Acetate)
Isoelectric Point (pI)	~6.8 - 7.0
Solubility	Soluble in water (1 mg/mL); 5% Acetic Acid

## Sequence Homology and Design Logic

The sequence RRLIEDAEYAARG is a structural mimetic of the Src activation loop (T-loop), specifically targeting the autophosphorylation site at Tyrosine-416 (in chicken c-Src).[1]

- **N-Terminal Anchor (Arg-Arg):** The addition of two Arginine residues (RR) creates a strong positive charge density.[1] While Src is traditionally viewed as preferring acidic residues (Glu/Asp) upstream of the tyrosine, the RR motif mimics the basic residues found in other kinase substrates (like PKA substrates) and significantly improves aqueous solubility compared to the native hydrophobic loop sequence.[1]
- **Core Recognition Motif (IEDAEY):** This segment provides the specific geometry required for the Src SH1 (catalytic) domain to bind.[1] The Glu (E) and Asp (D) residues create an acidic environment that positions the Tyr (Y) hydroxyl group for nucleophilic attack on the ATP -phosphate.[1]
- **Phospho-acceptor (Tyr-9):** The Tyrosine at position 9 is the sole phosphorylation site.[1] Upon phosphorylation, the peptide mimics the active conformation of the Src kinase

activation loop.

## Part 2: Mechanism of Action & Scientific Integrity

### Substrate Kinetics and Specificity

RR-src acts as a highly efficient phospho-acceptor.[1] In the presence of  $Mg^{2+}$ -ATP and active Src kinase, the transfer of the

-phosphate occurs via an associative mechanism.[1]

- **Specificity:** While optimized for Src (pp60), RR-src is also phosphorylated by EGFR (Epidermal Growth Factor Receptor) and the Insulin Receptor Kinase (IRK), making it a versatile tool for tyrosine kinase profiling.[1] It shows low affinity for Ser/Thr kinases due to the lack of consensus Ser/Thr motifs.
- **Km Values:** The Michaelis constant ( $K_m$ ) for RR-src with pp60<sup>src</sup> is typically in the range of 1–3 mM, varying by buffer ionic strength.[1] This relatively high  $K_m$  necessitates high substrate concentrations in assays to ensure zero-order kinetics ( $v = V_{max}$ ) for accurate determination.[1]

## The Acetate Advantage (Trustworthiness in Protocols)

Commercially, peptides are often supplied as Trifluoroacetate (TFA) salts due to HPLC purification methods.[1][2] However, TFA is cytotoxic and can inhibit certain enzymatic assays by altering pH or chelating co-factors.

- **Why Acetate?** RR-src Acetate is the preferred form for cell-based lysates or sensitive enzymatic assays.[1] The acetate counter-ion is physiologically compatible and does not induce the background inhibition often seen with high-molarity TFA salts.
- **Protocol Validation:** If using the TFA salt, one must perform a buffer exchange or neutralize with dilute NaOH. Using the Acetate salt bypasses this variable, increasing experimental reproducibility.

## Part 3: Experimental Protocols & Visualization

### Standard In Vitro Kinase Assay Protocol

Objective: Quantify Src kinase activity using **RR-src acetate** as the substrate.[1]

Reagents:

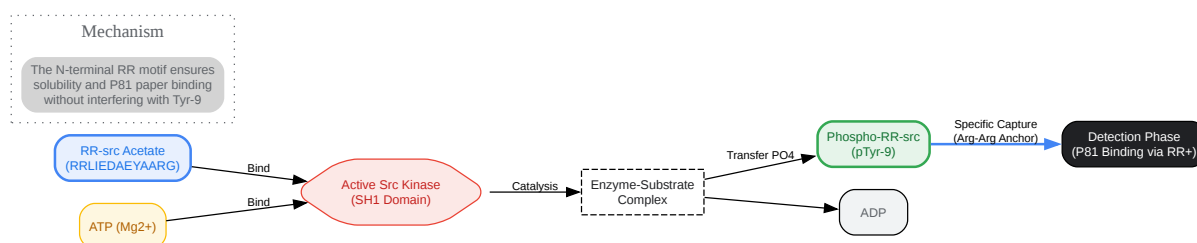
- Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% Brij-35.
- Substrate: **RR-src Acetate** (Stock: 10 mM in water).[1]
- ATP: 100 μM (supplemented with ATP for radiometric assays or using ADP-Glo reagents).
- Enzyme: Recombinant Human Src Kinase (active).[1]

Step-by-Step Methodology:

- Reconstitution: Dissolve lyophilized **RR-src acetate** in sterile ddH<sub>2</sub>O to 10 mM. Aliquot and store at -20°C. Do not refreeze multiple times.
- Master Mix Prep: Combine Buffer, Src Enzyme (approx. 1-5 ng/well), and RR-src substrate (Final conc: 1 mM).
- Initiation: Add ATP to initiate the reaction.
- Incubation: Incubate at 30°C for 15–30 minutes.
- Termination:
  - Radiometric: Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid (RR-src binds to P81 via the Arg-Arg motif).[1]
  - Colorimetric/Luminescence: Add detection reagent (e.g., ADP-Glo) to deplete ATP and convert ADP to light.[1]
- Data Analysis: Plot RLU or CPM vs. Enzyme concentration or Inhibitor concentration (IC<sub>50</sub>).

## Visualization: Src Kinase Assay Logic

The following diagram illustrates the logical flow of the RR-src kinase assay, highlighting the critical role of the "RR" motif in the detection phase (binding to P81 paper).



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Figure 1: Schematic of the Src Kinase reaction workflow utilizing **RR-src acetate**. The diagram emphasizes the dual role of the peptide sequence: the central domain for phosphorylation and the N-terminal arginine anchor for detection.

## References

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## Sources

- 1. RR-src acetate | 2986315-28-8 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. RR-SRC peptide [[novoprolabs.com](https://www.novoprolabs.com)]
- 3. caymanchem.com [[caymanchem.com](https://www.caymanchem.com)]
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